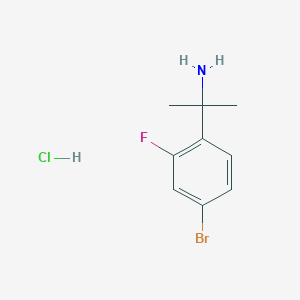![molecular formula C9H6ClF4NO B2890638 2-[3-Chloro-2-fluoro-5-(trifluoromethyl)phenyl]acetamide CAS No. 2514758-07-5](/img/structure/B2890638.png)
2-[3-Chloro-2-fluoro-5-(trifluoromethyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Photoreactions and Potential Applications
- Photoreactions of Flutamide: A study on flutamide, which shares a similar structural motif, showed different photoreactions in various solvents, indicating potential applications in studying drug stability under UV light exposure. The study suggests implications for designing more stable drug formulations by understanding the photoreaction pathways (Watanabe, Fukuyoshi, & Oda, 2015).
Antimicrobial Properties
- Antimicrobial Agents: Derivatives of "2-[3-Chloro-2-fluoro-5-(trifluoromethyl)phenyl]acetamide" have been synthesized and evaluated for their antimicrobial properties. The presence of fluorine atoms significantly enhanced their antibacterial and antifungal potency, highlighting their potential in developing new antimicrobial agents (Parikh & Joshi, 2014).
Material Science Applications
- Organosoluble Polymers: Research into novel arylene ether polymers utilizing trifluoromethyl-activated monomers, akin to the structure of interest, has revealed materials with high glass-transition temperatures and excellent solubility in various organic solvents. These polymers show promise for use in high-performance plastics and optical materials due to their outstanding thermal stability and transparency (Huang et al., 2007).
Future Directions
Mechanism of Action
Target of Action
Compounds with a trifluoromethyl group have been found to exhibit numerous pharmacological activities . The specific target organs for this compound are the respiratory system .
Mode of Action
It’s known that the trifluoromethyl group can significantly impact the chemical reactivity and biological activity of a compound .
Biochemical Pathways
Compounds with a trifluoromethyl group have been found to exhibit numerous pharmacological activities , suggesting that they may interact with multiple biochemical pathways.
Pharmacokinetics
The presence of a trifluoromethyl group in a compound can significantly affect its pharmacokinetic properties .
Result of Action
Compounds with a trifluoromethyl group have been found to exhibit numerous pharmacological activities , suggesting that they may have diverse effects at the molecular and cellular levels.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-[3-Chloro-2-fluoro-5-(trifluoromethyl)phenyl]acetamide. For instance, the compound is considered hazardous and can cause skin and eye irritation, respiratory sensitization, and specific target organ toxicity . Therefore, the environment in which the compound is used or stored can significantly impact its action and stability.
Properties
IUPAC Name |
2-[3-chloro-2-fluoro-5-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF4NO/c10-6-3-5(9(12,13)14)1-4(8(6)11)2-7(15)16/h1,3H,2H2,(H2,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMQJHODXTWEJLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CC(=O)N)F)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF4NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-Chloro-6-[(2,4-dichlorophenyl)sulfanyl]-3-phenylpyridazine](/img/structure/B2890555.png)




![N-(2-cyanoethyl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[(furan-2-yl)methyl]propanamide](/img/structure/B2890567.png)
![N-(2-fluorophenyl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2890568.png)


![Ethyl 5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2890572.png)
![Methyl (1R,3R)-3-amino-1-hydroxyspiro[3.3]heptane-3-carboxylate;hydrochloride](/img/structure/B2890573.png)



